molecular formula C18H24O3S B083973 Dibunate CAS No. 14992-58-6

Dibunate

Cat. No.: B083973
CAS No.: 14992-58-6
M. Wt: 320.4 g/mol
InChI Key: WBEBQCINXJDZCX-UHFFFAOYSA-N
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Description

Dibunate is a chemical compound known for its use as a cough suppressant. It is marketed under various trade names such as Becantyl, Becantex, and Linctussal. The compound is a naphthalenemonosulfonate, specifically 2,6-di-tert-butylnaphthalene-1-sulfonic acid . This compound is a peripherally acting drug, meaning it works by blocking afferent signals in the reflex arc that controls coughing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibunate involves the sulfonation of 2,6-di-tert-butylnaphthalene. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 1-position of the naphthalene ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction .

Chemical Reactions Analysis

Types of Reactions: Dibunate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibunate has a wide range of scientific research applications:

Mechanism of Action

Dibunate exerts its effects by acting on the cough reflex pathway. It blocks afferent signals in the sensory nerves of the respiratory tract, preventing the transmission of irritant signals to the brainstem. This action inhibits the cough reflex, providing relief from coughing . The molecular targets and pathways involved include the sensory nerves in the respiratory tract and the brainstem centers that control the cough reflex .

Comparison with Similar Compounds

Uniqueness of Dibunate: this compound is unique in that it does not cause sedation, euphoria, habituation, or respiratory depression, unlike narcotic antitussives such as codeine. It provides effective cough suppression without the risk of addiction or significant side effects .

Properties

CAS No.

14992-58-6

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,6-ditert-butylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21)

InChI Key

WBEBQCINXJDZCX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Key on ui other cas no.

14992-58-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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